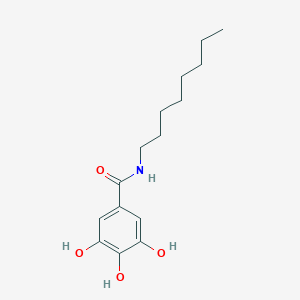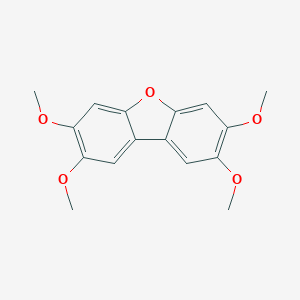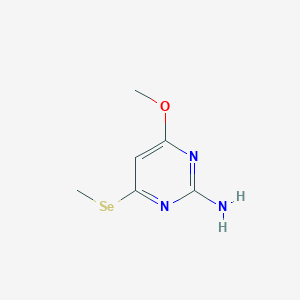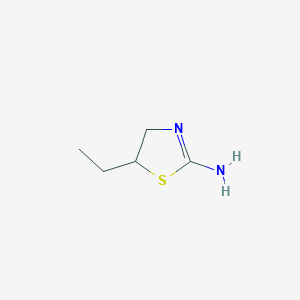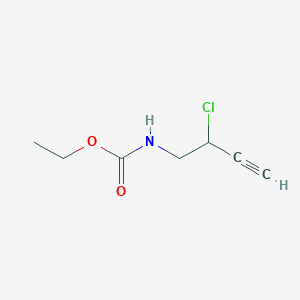
ethyl N-(2-chlorobut-3-ynyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (2-chloro-3-butyn-1-yl)carbamate is an organic compound that belongs to the class of carbamates It is a colorless to pale yellow liquid with a molecular formula of C7H10ClNO2
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-chloro-3-butyn-1-yl)carbamate typically involves the reaction of ethyl carbamate with 2-chloro-3-butyn-1-ol. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the carbamate linkage. The reaction is usually conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidation or other side reactions.
Industrial Production Methods
Industrial production of ethyl (2-chloro-3-butyn-1-yl)carbamate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Ethyl (2-chloro-3-butyn-1-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced products.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) can facilitate substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Formation of substituted carbamates.
Oxidation: Formation of oxides or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced compounds.
科学研究应用
Ethyl (2-chloro-3-butyn-1-yl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ethyl (2-chloro-3-butyn-1-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to a cascade of biochemical events. For example, it may inhibit acetylcholinesterase, resulting in the accumulation of acetylcholine and subsequent physiological effects. The exact pathways and targets can vary depending on the specific application and context.
相似化合物的比较
Ethyl (2-chloro-3-butyn-1-yl)carbamate can be compared with other carbamate compounds, such as:
Methyl carbamate: Similar structure but with a methyl group instead of an ethyl group.
Phenyl carbamate: Contains a phenyl group, leading to different chemical and biological properties.
Isopropyl carbamate: Has an isopropyl group, affecting its reactivity and applications.
属性
CAS 编号 |
107445-07-8 |
|---|---|
分子式 |
C7H10ClNO2 |
分子量 |
175.61 g/mol |
IUPAC 名称 |
ethyl N-(2-chlorobut-3-ynyl)carbamate |
InChI |
InChI=1S/C7H10ClNO2/c1-3-6(8)5-9-7(10)11-4-2/h1,6H,4-5H2,2H3,(H,9,10) |
InChI 键 |
GCKSFVPIKQXRGO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NCC(C#C)Cl |
规范 SMILES |
CCOC(=O)NCC(C#C)Cl |
同义词 |
Carbamic acid, (2-chloro-3-butynyl)-, ethyl ester (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


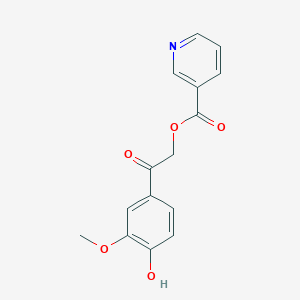
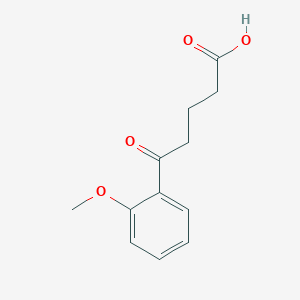
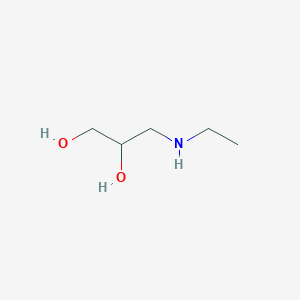

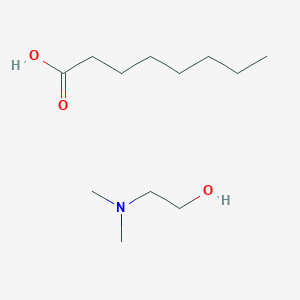
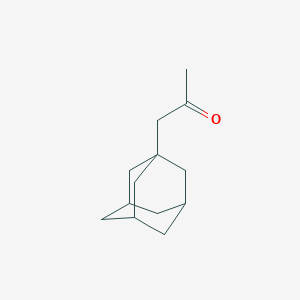
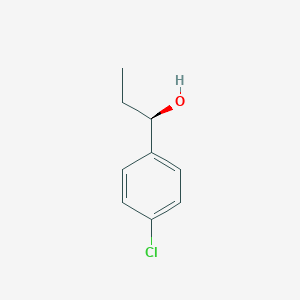
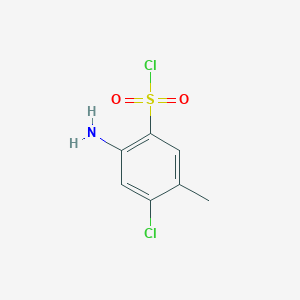

![ethyl 2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate](/img/structure/B11693.png)
